Superior Selectivity: Geldanamycin-Biotin vs Immunoprecipitation
In a direct comparison from the same experimental system, Geldanamycin-Biotin affinity capture provided superior purity of isolated Hsp90 protein compared to standard immunoprecipitation. The study demonstrated that while immunoprecipitation co-captured numerous contaminating proteins, Geldanamycin-Biotin captured almost exclusively Hsp90 isoforms [1].
| Evidence Dimension | Selectivity and purity of captured protein |
|---|---|
| Target Compound Data | Capture of solely Hsp90α and Hsp90β isoforms with minimal co-capture of client proteins or other cellular contaminants. |
| Comparator Or Baseline | Immunoprecipitation (IP) with anti-Hsp90 antibody, which results in co-capture of client proteins and other non-specific contaminants. |
| Quantified Difference | Reduced sample complexity and high purity of the target, eliminating background signals from co-captured proteins [1]. |
| Conditions | Capture from human RKO colorectal cancer cell lysates [1]. |
Why This Matters
This high specificity directly translates to cleaner mass spectrometry data and more reliable identification of Hsp90 PTMs, eliminating the need for extensive background subtraction.
- [1] Vila, I. K., et al. (2011). Protein-Selective Capture to Analyze Electrophile Adduction of Hsp90 by 4-Hydroxynonenal. Chemical Research in Toxicology, 24(7), 1109-1119. View Source
